Ethyl 4-fluoro-3-methylpicolinate
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Overview
Description
Ethyl 4-fluoro-3-methylpicolinate is a fluorinated heterocyclic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-methylpicolinate typically involves the fluorination of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. One common method is the electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor or NFSI.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleophilic substitution products, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-fluoro-3-methylpicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methylpicolinate can be compared with other fluorinated picolinates and pyridines:
Ethyl 4-fluoropicolinate: Lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
Ethyl 3-methylpicolinate:
4-Fluoro-3-methylpyridine: Similar structure but without the ester functional group, leading to different reactivity and uses
The uniqueness of this compound lies in the combination of the fluorine atom and the methyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
FKARXXXBQOSQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C)F |
Origin of Product |
United States |
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